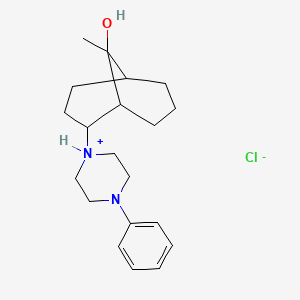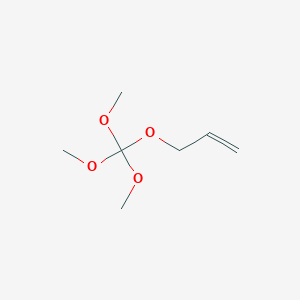
Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- is an organic compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butyranilide core, substituted with a dimethylamino propyl group and additional methyl and ethyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- typically involves the reaction of butyranilide with N-(3-(dimethylamino)propyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying temperatures and solvents depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino propyl group allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Shares the dimethylamino propyl group but differs in the core structure.
N-(3-(dimethylamino)propyl)acetamide: Similar functional groups but with an acetamide core.
Stearamidopropyl dimethylamine: Used in hair conditioners, with similar amine functionality but different applications.
Uniqueness
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical behavior and wide range of applications in various fields .
Propriétés
Numéro CAS |
20682-39-7 |
|---|---|
Formule moléculaire |
C19H32N2O |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C19H32N2O/c1-7-17(8-2)19(22)21(14-10-13-20(5)6)18-15(3)11-9-12-16(18)4/h9,11-12,17H,7-8,10,13-14H2,1-6H3 |
Clé InChI |
PYKPLWGKLSNAKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)N(CCCN(C)C)C1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)







